2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide
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Description
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Metabolic Stability and PI3K/mTOR Inhibition : A study highlighted the investigation into various 6,5-heterocycles to improve metabolic stability, focusing on inhibitors of PI3Kα and mTOR. This research aimed at reducing metabolic deacetylation to enhance the compound's stability, showing the importance of structural modifications for therapeutic efficiency without mentioning the specific compound but providing a framework relevant to the chemical class it belongs to (Stec et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and Quantum Mechanical Studies : Another study synthesized analogs to evaluate their photovoltaic efficiency and light harvesting efficiency (LHE), showing potential for use in dye-sensitized solar cells (DSSCs). Additionally, the non-linear optical (NLO) activity of these compounds was examined, providing insights into their electronic properties and potential applications in photovoltaic devices. The study also included molecular docking to understand ligand-protein interactions, specifically with Cyclooxygenase 1 (COX1), indicating the broader applicability of these compounds in bioactive material research (Mary et al., 2020).
Antitumor and Antimicrobial Activities
Cytotoxic and Antitumor Properties : Research on sulfonamide derivatives, including benzothiazole moieties, demonstrated significant cytotoxic activity against certain cancer cell lines. This indicates the potential of these compounds in developing anticancer treatments by targeting specific cellular mechanisms without detailing the direct involvement of the initial compound, suggesting a connection through chemical structure similarities (Ghorab et al., 2015).
Antimicrobial Activity : Another study synthesized sulfide and sulfone derivatives of a related compound to assess their antimicrobial efficacy against various bacterial and fungal strains. The investigation into the structure-activity relationship of these derivatives could offer insights into designing more effective antimicrobial agents, underlining the significance of structural modifications for enhanced biological activities (Badiger et al., 2013).
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O3S/c23-15-8-9-20-18(11-15)22(17-6-1-2-7-19(17)24)27-28(32(20,30)31)13-21(29)26-16-5-3-4-14(10-16)12-25/h1-11H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGZMQUFIMJOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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